molecular formula C14H12N2O5S B2784024 N-(3-acetylphenyl)-4-nitrobenzenesulfonamide CAS No. 330978-96-6

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2784024
CAS No.: 330978-96-6
M. Wt: 320.32
InChI Key: FAHWFTCDFDDNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety.

Scientific Research Applications

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Safety and Hazards

The safety data sheet for a similar compound, “3-Acetylphenyl isocyanate”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(3-amino-phenyl)-4-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(3-carboxyphenyl)-4-nitrobenzenesulfonamide.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    N-(4-acetylphenyl)-4-nitrobenzenesulfonamide: Differing in the position of the acetyl group on the phenyl ring.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Differing in the substituent on the benzenesulfonamide moiety.

    N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: Differing in the substituent on the benzenesulfonamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-3-2-4-12(9-11)15-22(20,21)14-7-5-13(6-8-14)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHWFTCDFDDNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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